molecular formula C23H27Cl2N3O2 B601607 Aripiprazole Impurity 10 CAS No. 203395-78-2

Aripiprazole Impurity 10

Cat. No.: B601607
CAS No.: 203395-78-2
M. Wt: 448.4
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Description

Aripiprazole Impurity 10 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 10 involves several steps, including the use of various reagents and reaction conditions. One common method involves the reaction of 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolein-2(1H)-one with specific reagents under controlled conditions . The reaction typically requires a solvent, such as acetonitrile, and a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from other related compounds . The industrial production methods are designed to ensure high yield and purity of the impurity, which is essential for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Aripiprazole Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the impurity and studying its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .

Comparison with Similar Compounds

Aripiprazole Impurity 10 can be compared with other related compounds, such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Aripiprazole Impurity B . These impurities share similar chemical structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes .

List of Similar Compounds:
  • Aripiprazole Impurity F
  • Aripiprazole Impurity G
  • Aripiprazole Impurity B
  • Aripiprazole Impurity C
  • Aripiprazole Impurity E

These compounds are studied for their potential impact on the quality and safety of Aripiprazole-containing pharmaceutical products .

Biological Activity

Aripiprazole, an atypical antipsychotic, is primarily used for treating schizophrenia and bipolar disorder. However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. One such impurity is Aripiprazole Impurity 10 . This article explores the biological activity of this compound, drawing on various research findings, analytical data, and case studies.

Overview of Aripiprazole and Its Impurities

Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique mechanism allows it to stabilize dopaminergic activity in the brain, making it effective in managing symptoms of schizophrenia and other mood disorders . However, the presence of impurities like this compound can alter its pharmacological profile.

This compound is structurally related to aripiprazole but differs in its chemical composition, potentially affecting its solubility, stability, and biological activity. Understanding these properties is crucial for assessing its impact on drug formulation.

PropertyAripiprazoleThis compound
Molecular FormulaC23H27Cl2N3O2C23H27Cl2N3O2 (modified)
pKa7.6TBD
SolubilityLowTBD
LipophilicityHighTBD

This compound may exhibit altered receptor binding affinities compared to aripiprazole. Preliminary studies suggest that impurities can influence the drug's pharmacodynamics by modifying receptor interactions or altering metabolic pathways .

Efficacy Studies

A study evaluating various aripiprazole formulations indicated that impurities could affect the overall therapeutic effectiveness. For instance, a randomized controlled trial demonstrated that patients receiving aripiprazole showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo . However, the specific impacts of impurities like this compound were not isolated in this analysis.

Safety Profile

The safety profile of aripiprazole is generally favorable; however, impurities can introduce risks. Adverse effects associated with aripiprazole include extrapyramidal symptoms and metabolic changes. The presence of impurities may exacerbate these effects or introduce new risks .

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) methods have been developed to quantify aripiprazole and its impurities effectively. These methods are essential for ensuring drug quality and safety:

MethodologyDetection TypeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLCUV Detection0.016 μg/mL0.055 μg/mL
UPLCMass SpectrometryTBDTBD

These methodologies help in monitoring impurity levels during manufacturing processes, ensuring compliance with regulatory standards.

Case Studies

  • Case Study on Efficacy : A double-blind study involving patients with acute schizophrenia demonstrated that aripiprazole at doses of 10 mg/day was effective in reducing PANSS scores significantly compared to placebo . While the study did not isolate impurities, it highlights the importance of purity in achieving therapeutic outcomes.
  • Safety Assessment : Reports of acute laryngeal dystonia associated with higher doses of aripiprazole raise concerns about impurity effects. Regulatory assessments have emphasized the need for stringent control over manufacturing processes to minimize such risks .

Properties

CAS No.

203395-78-2

Molecular Formula

C23H27Cl2N3O2

Molecular Weight

448.4

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Aripiprazole Impurity 10

Origin of Product

United States

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